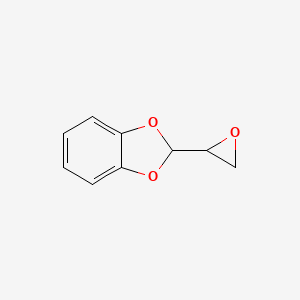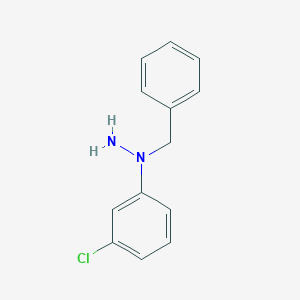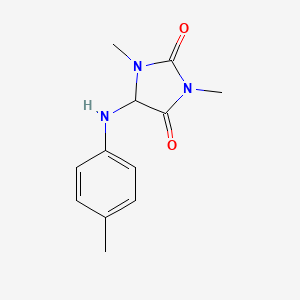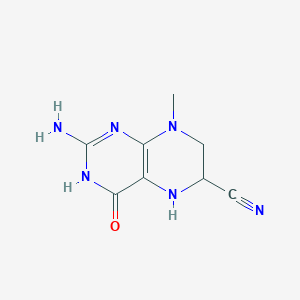
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound that belongs to the class of cycloalkanes. This compound is characterized by a cyclohexyl group attached to a butenoate moiety, which is further substituted with a dimethoxyphosphinyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves the reaction of cyclohexanol with 3-bromo-2-butenoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with dimethyl phosphite under reflux conditions to yield the final product. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenoate moiety to a single bond, yielding a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the phosphinyl group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Amines (R-NH2), thiols (R-SH), and other nucleophiles can be used under mild conditions, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated esters
Substitution: Phosphinyl derivatives with various substituents
Aplicaciones Científicas De Investigación
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinyl derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Cyclohexyl 3-((diethoxyphosphinyl)oxy)-2-butenoate
- Cyclohexyl 3-((diphenoxyphosphinyl)oxy)-2-butenoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphosphinyl group enhances its reactivity and allows for the formation of a wide range of derivatives. Additionally, its cyclohexyl group provides steric hindrance, which can influence its interaction with molecular targets and improve its selectivity in biological systems.
Propiedades
Número CAS |
64011-80-9 |
|---|---|
Fórmula molecular |
C12H21O6P |
Peso molecular |
292.26 g/mol |
Nombre IUPAC |
cyclohexyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C12H21O6P/c1-10(18-19(14,15-2)16-3)9-12(13)17-11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3/b10-9- |
Clave InChI |
AVOVWYBKFXGWEQ-KTKRTIGZSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC1CCCCC1)/OP(=O)(OC)OC |
SMILES canónico |
CC(=CC(=O)OC1CCCCC1)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)




![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)

![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)



